N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, a piperidine ring, and a sulfonyl group attached to a benzamide core. Its molecular formula is C19H21BrN2O3S, and it has a molecular weight of 437.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a benzyl-piperidine derivative, followed by sulfonylation and subsequent coupling with a benzamide moiety. The reaction conditions often require the use of specific reagents such as bromine, sulfonyl chlorides, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the sulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring and sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-Cbz-piperidine: This compound shares the bromine and piperidine moieties but lacks the sulfonyl and benzamide groups.
Benzyl 4-bromopiperidine-1-carboxylate: Similar in structure but with a carboxylate group instead of a sulfonyl group.
Uniqueness
N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C19H21BrN2O3S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-benzyl-4-bromo-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H21BrN2O3S/c20-17-10-9-16(19(23)21-14-15-7-3-1-4-8-15)13-18(17)26(24,25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23) |
InChI Key |
ICVNKBWPQVVXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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